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Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
diiodopyridine, a key building block in synthetic and medicinal chemistry. Due to the limited
availability of directly published experimental spectra for this specific compound, this guide
presents a combination of confirmed data, theoretical predictions, and comparative analysis
with analogous compounds.

Core Spectroscopic Data

The structural and fundamental spectroscopic parameters for 3,5-diiodopyridine are
summarized below.

Parameter Value Source
Molecular Formula CsHslz2N PubChem[1]
Molecular Weight 330.89 g/mol PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 3,5-diiodopyridine is not readily available in the public
domain. However, based on the analysis of analogous 3,5-dihalopyridines and established
principles of NMR spectroscopy, the following tables outline the expected chemical shifts,
multiplicities, and coupling constants.
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1H NMR (Proton NMR) Data (Predicted)

The H NMR spectrum of 3,5-diiodopyridine is expected to be simple, showing two signals
corresponding to the two distinct types of aromatic protons.

Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (6, ppm) (J, Hz)
H-2, H-6 ~8.7-8.9 Doublet ~2.0
H-4 ~8.3-85 Triplet ~2.0

Note: These are estimated values. The actual chemical shifts may vary depending on the
solvent and experimental conditions.

13C NMR (Carbon NMR) Data (Predicted)

The proton-decoupled 13C NMR spectrum is predicted to show three distinct signals for the

carbon atoms in the pyridine ring.

Carbon Predicted Chemical Shift (6, ppm)
C-2,C-6 ~ 155 - 158

C-14 ~ 145 - 148

C-3,C-5 ~95-100

Note: The significant upfield shift for C-3 and C-5 is expected due to the strong shielding effect
of the directly attached iodine atoms.

Mass Spectrometry (MS)

Mass spectrometry of 3,5-diiodopyridine would confirm the molecular weight of the
compound. The high-resolution mass spectrum (HRMS) would provide the exact mass,

confirming the elemental composition.

Expected Mass Spectrometry Data
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m/z (Mass-to-Charge L.
lon . Description
Ratio)

Molecular ion peak
[M]*+ 331 corresponding to the nominal

mass.

Protonated molecular ion,
[M+H]* 332 often observed in soft
ionization techniques like ESI.

Fragmentation patterns in mass spectrometry would likely involve the loss of iodine atoms and
cleavage of the pyridine ring. The presence of iodine's single stable isotope (3271) simplifies the
isotopic pattern of the molecular ion peak compared to its bromo and chloro analogs.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
3,5-diiodopyridine.

NMR Spectroscopy Protocol
1. Sample Preparation:
e Weigh approximately 5-10 mg of 3,5-diiodopyridine.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean,
dry 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. Data Acquisition:

e The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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e The magnetic field is locked using the deuterium signal from the solvent.
e The magnetic field homogeneity is optimized by shimming.
e For 'H NMR, a standard single-pulse experiment is typically sufficient.

e For 3C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines
for each unique carbon atom.

3. Data Processing:

e The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

e The spectrum is phased and the baseline is corrected.
e The chemical shifts are referenced to the internal standard (TMS).

« Integration of the signals in the *H NMR spectrum is performed to determine the relative
number of protons.

o Coupling constants are measured from the splitting patterns of the signals.

Mass Spectrometry Protocol (GC-MS)

1. Sample Preparation:

Prepare a dilute solution of 3,5-diiodopyridine (approximately 1 mg/mL) in a volatile organic
solvent such as dichloromethane or methanol.

Filter the solution through a 0.22 pum syringe filter to remove any particulate matter.

Transfer the filtered solution into a 2 mL autosampler vial.

2. Instrumentation and Data Acquisition:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
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e The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity
column).

e The oven temperature program is set to ensure good separation of the analyte from any
impurities. A typical program might start at a low temperature, ramp up to a higher
temperature, and then hold for a few minutes.

e The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

e The mass range is scanned over a suitable range (e.g., m/z 50-400) to detect the molecular
ion and expected fragment ions.

3. Data Analysis:

e The total ion chromatogram (TIC) is examined to identify the peak corresponding to 3,5-
diiodopyridine.

e The mass spectrum corresponding to this chromatographic peak is extracted.
e The molecular ion peak is identified to confirm the molecular weight.
o The fragmentation pattern is analyzed to provide structural information.

Workflow Visualization

The logical workflow for the spectroscopic analysis of 3,5-diiodopyridine is illustrated in the
following diagram.
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Caption: Workflow for the spectroscopic characterization of 3,5-diiodopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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